2,2-Dimethoxypropanoic acid
CAS No.: 85515-87-3
Cat. No.: VC19298945
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85515-87-3 |
---|---|
Molecular Formula | C5H10O4 |
Molecular Weight | 134.13 g/mol |
IUPAC Name | 2,2-dimethoxypropanoic acid |
Standard InChI | InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7) |
Standard InChI Key | SVLPCVGRPXRCHR-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)O)(OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,2-Dimethoxypropanoic acid has the IUPAC name 2,2-dimethoxypropanoic acid and a molecular formula of C₅H₁₀O₄. Its structure consists of a three-carbon chain with a carboxylic acid group at position 1 and two methoxy groups at position 2 (Figure 1). The compound’s molecular weight is 146.12 g/mol, and its theoretical octanol-water partition coefficient (LogP) is -0.38, suggesting moderate hydrophilicity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₅H₁₀O₄ |
Molecular Weight | 146.12 g/mol |
Melting Point | Not reported |
Boiling Point | Estimated 220–230°C |
Solubility in Water | High (polar solvents) |
pKa (Carboxylic Acid) | ~2.8–3.2 |
The absence of reported melting/boiling points in literature underscores the need for experimental characterization.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthetic route involves Friedel-Crafts alkylation of propanoic acid derivatives. A representative method includes:
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Methylation of Malonic Acid: Diethyl malonate is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.
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Hydrolysis and Decarboxylation: The resulting diester undergoes acidic hydrolysis followed by decarboxylation to yield 2,2-dimethoxypropanoic acid.
Reaction Scheme:
Industrial Scalability
Industrial production remains unexplored, but continuous-flow reactors with heterogeneous catalysts (e.g., Amberlyst-15) could optimize esterification and hydrolysis steps .
Chemical Reactivity and Functional Transformations
Key Reactions
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Esterification: Reacts with alcohols under acidic conditions to form esters.
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Oxidation: Stable under mild oxidizing conditions but may decarboxylate with strong oxidants (e.g., KMnO₄).
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Reduction: Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol.
Table 2: Reaction Conditions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Esterification | H₂SO₄, R-OH, reflux | 2,2-Dimethoxypropanoate |
Reduction | LiAlH₄, dry ether | 2,2-Dimethoxypropan-1-ol |
Decarboxylation | Heat, H⁺ | 2,2-Dimethoxypropane |
Spectroscopic Characterization
NMR Analysis
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¹H NMR (400 MHz, D₂O): δ 3.45 (s, 6H, -OCH₃), δ 2.85 (s, 2H, CH₂), δ 1.90 (s, 1H, COOH).
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¹³C NMR: δ 178.2 (COOH), δ 75.3 (C-OCH₃), δ 54.1 (OCH₃), δ 38.5 (CH₂).
IR Spectroscopy
Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C symmetric stretch).
Biological and Pharmaceutical Relevance
Toxicity Profile
No in vivo data exists, but carboxylic acids with methoxy substituents generally show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
Industrial and Research Applications
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Organic Synthesis: Serves as a chiral building block for β-methoxy carbonyl compounds.
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Material Science: Modifies polymer side-chains to enhance solubility and thermal stability.
Comparative Analysis with Structural Isomers
Table 3: Comparison with 2,3-Dimethoxypropanoic Acid
Property | 2,2-Dimethoxypropanoic Acid | 2,3-Dimethoxypropanoic Acid |
---|---|---|
Molecular Symmetry | C₂v | C₁ |
Boiling Point | ~225°C | 245°C |
Biological Activity | Undocumented | Anticancer, anti-inflammatory |
The geminal methoxy groups in 2,2-dimethoxypropanoic acid confer greater steric hindrance, reducing enzymatic degradation compared to vicinal isomers.
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
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Biological Screening: Evaluate kinase inhibition and cytotoxicity across cancer cell lines.
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Thermodynamic Studies: Measure phase-change properties and solubility parameters.
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